molecular formula C8H6FNS B1297643 5-Fluoro-2-methylbenzothiazole CAS No. 399-75-7

5-Fluoro-2-methylbenzothiazole

Cat. No.: B1297643
CAS No.: 399-75-7
M. Wt: 167.21 g/mol
InChI Key: LDBFGRGBYVULTJ-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylbenzothiazole is an organic compound with the molecular formula C8H6FNS. It is characterized by the presence of a fluorine atom and a methyl group attached to a benzothiazole ring. This compound is known for its applications in various chemical processes and is often used as a building block in organic synthesis .

Scientific Research Applications

5-Fluoro-2-methylbenzothiazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

While the mechanism of action for 5-Fluoro-2-methylbenzothiazole is not explicitly stated, it is noted that this compound is a useful reactant in the preparation of antileishmanial drug candidates .

Safety and Hazards

This compound is classified as a combustible liquid (Category 4, H227) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has a flash point of 85 °C . Personal protective equipment such as N95 dust masks, eyeshields, and gloves are recommended when handling this substance .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Fluoro-2-methylbenzothiazole can be synthesized through several methods. One common synthetic route involves the reaction of 2-methylbenzothiazole with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically takes place in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methylbenzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-methylbenzothiazole is unique due to the presence of both fluorine and methyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable building block in organic synthesis and a potential lead compound in drug discovery .

Properties

IUPAC Name

5-fluoro-2-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNS/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBFGRGBYVULTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344502
Record name 5-Fluoro-2-methylbenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

399-75-7
Record name 5-Fluoro-2-methylbenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=399-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methylbenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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